N-(1-phenylethyl)cyclohexanecarboxamide
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Overview
Description
N-(1-phenylethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.341 g/mol . It is known for its unique structure, which combines a cyclohexane ring with a phenylethyl group and a carboxamide functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of N-(1-phenylethyl)cyclohexylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(1-phenylethyl)cyclohexanecarboxamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)cyclohexanecarboxamide is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)cyclohexylamine
- Cyclohexanecarboxylic acid
- 1-phenylethylamine
Comparison
N-(1-phenylethyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a phenylethyl group, and a carboxamide functional group. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and its potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it useful in diverse research applications .
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-(1-phenylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
HCOUMPAAUUVXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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